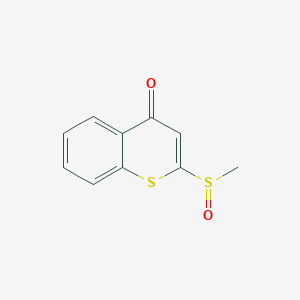
2-methylsulfinylthiochromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- is a chemical compound with the molecular formula C10H8O2S It is a derivative of benzothiopyran, a sulfur-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- typically involves the oxidation of 4H-1-Benzothiopyran-4-one, 2-(methylthio)-. The oxidation can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale synthesis, with adjustments for scale and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group back to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfoxide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzothiopyran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- involves its interaction with various molecular targets. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparación Con Compuestos Similares
Similar Compounds
4H-1-Benzothiopyran-4-one, 2-(methylthio)-: The precursor to the sulfoxide derivative.
4H-1-Benzothiopyran-4-one, 2,3-dihydro-: A reduced form of the compound.
4H-1-Benzopyran-4-one, 2-methyl-: A structurally similar compound without the sulfur atom.
Uniqueness
4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- is unique due to the presence of the sulfoxide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Propiedades
Número CAS |
112519-51-4 |
|---|---|
Fórmula molecular |
C10H8O2S2 |
Peso molecular |
224.3 g/mol |
Nombre IUPAC |
2-methylsulfinylthiochromen-4-one |
InChI |
InChI=1S/C10H8O2S2/c1-14(12)10-6-8(11)7-4-2-3-5-9(7)13-10/h2-6H,1H3 |
Clave InChI |
KVLAIBRBZGWARL-UHFFFAOYSA-N |
SMILES |
CS(=O)C1=CC(=O)C2=CC=CC=C2S1 |
SMILES canónico |
CS(=O)C1=CC(=O)C2=CC=CC=C2S1 |
Key on ui other cas no. |
112519-51-4 |
Sinónimos |
4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















